2-chloro-N-cyclohexyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
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Overview
Description
2-chloro-N-cyclohexyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a chemical compound with the molecular formula C19H25ClN2O3S It is known for its unique structure, which includes a benzamide core substituted with a chloro group, a cyclohexyl group, and a 1,2-thiazinan-2-yl group with a dioxido functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-cyclohexyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoic acid with cyclohexylamine under appropriate conditions to form 2-chloro-N-cyclohexylbenzamide.
Introduction of the Thiazinan-2-yl Group: The thiazinan-2-yl group can be introduced through a cyclization reaction involving a suitable precursor, such as a thioamide or a thiourea derivative, under oxidative conditions to form the 1,2-thiazinan-2-yl ring.
Oxidation to Form the Dioxido Functionality: The final step involves the oxidation of the thiazinan-2-yl ring to introduce the dioxido functionality, typically using an oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-cyclohexyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group on the benzamide core can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction Reactions: The thiazinan-2-yl ring with the dioxido functionality can undergo further oxidation or reduction, depending on the reaction conditions and reagents used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide, peracids, or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can modify the thiazinan-2-yl ring.
Scientific Research Applications
2-chloro-N-cyclohexyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclohexyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of specific enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-cyclohexylbenzamide: Lacks the thiazinan-2-yl group and dioxido functionality.
4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide: Lacks the chloro and cyclohexyl groups.
N-cyclohexyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide: Lacks the chloro group.
Uniqueness
2-chloro-N-cyclohexyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is unique due to the combination of its chloro, cyclohexyl, and thiazinan-2-yl groups with a dioxido functionality. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H23ClN2O3S |
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Molecular Weight |
370.9 g/mol |
IUPAC Name |
2-chloro-N-cyclohexyl-4-(1,1-dioxothiazinan-2-yl)benzamide |
InChI |
InChI=1S/C17H23ClN2O3S/c18-16-12-14(20-10-4-5-11-24(20,22)23)8-9-15(16)17(21)19-13-6-2-1-3-7-13/h8-9,12-13H,1-7,10-11H2,(H,19,21) |
InChI Key |
RJVXNFIMNFBZGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=C(C=C2)N3CCCCS3(=O)=O)Cl |
Origin of Product |
United States |
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